

impact of pH and temperature on ceftriaxone stability in solution

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Compound of Interest

Compound Name: Ceftriaxone sodium

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Technical Support Center: Ceftriaxone Stability in Solution

Welcome to the technical support center for ceftriaxone stability. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work with ceftriaxone in solution.

Troubleshooting Guides & FAQs

Question 1: My ceftriaxone solution is changing color. Does this indicate degradation?

Answer: Yes, a color change, often to a pale yellow, can indicate a loss of potency and degradation of ceftriaxone. The stability of ceftriaxone in solution is highly dependent on factors like pH, temperature, and the type of diluent used. It is crucial to monitor solutions for any visual changes, such as color alteration or precipitation, as these are often the first signs of instability.

Question 2: I'm observing rapid degradation of ceftriaxone in my experiment. What are the likely causes?

Answer: Rapid degradation of ceftriaxone is typically linked to suboptimal pH and elevated temperatures. Ceftriaxone is most stable in acidic conditions and shows decreased stability in basic solutions.[1] The degradation process often involves the opening of the beta-lactam ring, which is a critical part of its antibacterial activity.[2] High temperatures accelerate this degradation process. Review your experimental conditions, ensuring the pH of your solution is within the optimal range and that the temperature is controlled.

Question 3: What is the optimal pH and temperature for storing ceftriaxone solutions?

Answer: The optimal pH for ceftriaxone stability is generally in the acidic range, with some studies suggesting a pH of 2.5 to 4.5 for maximum stability.[3] However, other research indicates good stability at a pH of around 6.0 and even 7.2.[3][4] It is important to note that ceftriaxone is less stable in basic conditions.[1] For storage, lower temperatures significantly improve stability. Solutions are more stable when refrigerated (e.g., 4°C) compared to room temperature (25°C).[1] For long-term storage, freezing at -20°C or below is recommended.[4][5]

Question 4: I need to prepare a ceftriaxone solution for an experiment that will last several hours at room temperature. What diluent should I use?

Answer: For short-term experiments at room temperature, using sterile water for injection or a 5% dextrose solution is a good choice. Ceftriaxone in these diluents has shown stability for several hours to a few days at room temperature.[1][6] It is advisable to prepare the solution fresh if possible and protect it from light. Avoid using diluents with a high pH, such as lidocaine solutions, as they can accelerate degradation.[1]

Question 5: I'm seeing unexpected peaks in my HPLC analysis of a ceftriaxone solution. What could they be?

Answer: Unexpected peaks in an HPLC chromatogram are likely degradation products of ceftriaxone. The degradation of ceftriaxone can follow several pathways, including hydrolysis of the β -lactam ring, cleavage of the side chains, and isomerization.[7] The specific degradation products formed will depend on the conditions (pH, temperature, light exposure). It is

recommended to use a stability-indicating HPLC method that can effectively separate the intact ceftriaxone from its degradation products to accurately quantify the remaining active ingredient.

Quantitative Data Summary

The stability of ceftriaxone is significantly influenced by pH and temperature. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of Temperature on Ceftriaxone Stability in Different Media

Temperature	Medium	Initial Concentration	Stability (Time to <90% of initial concentration)
25°C	Dextrose 5%	100 mg/mL	3 days[1]
4°C	Dextrose 5%	100 mg/mL	10 days[1]
25°C	Lidocaine 1%	100 mg/mL	8 hours[1]
4°C	Lidocaine 1%	100 mg/mL	9 days[1]
37°C	Undiluted Human Serum	Not Specified	< 120 hours[4]
4°C	Undiluted Human Serum	Not Specified	> 55 days[4]
-20°C, -40°C, -70°C	Diluted Human Serum (pH 6.0)	Not Specified	> 3 months[4]
25°C & 30°C	0.9% Sodium Chloride	Not Specified	Stable for 30 hours[8]
37°C	0.9% Sodium Chloride	Not Specified	Stable for 24 hours[8]

Table 2: Influence of pH on Ceftriaxone Degradation

pH Condition	Observation
Acidic (e.g., pH 2.6)	Generally more stable. [1] [9]
Neutral (e.g., pH 7.38)	Degradation occurs, including isomerization and hydrolysis. [7]
Basic (e.g., pH > 8)	Least stable, with rapid degradation. [1] [2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Ceftriaxone

This protocol outlines a general method for assessing the stability of ceftriaxone in solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

- Ceftriaxone reference standard
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Phosphate buffer (e.g., potassium phosphate)
- Triethylamine (for pH adjustment)
- Water for injection or other appropriate diluent
- C18 HPLC column (e.g., 250 x 4.6 mm, 5 μ m)

2. Preparation of Mobile Phase:

- Prepare a phosphate buffer solution (e.g., 50mM).
- Mix methanol, phosphate buffer, and triethylamine in a suitable ratio (e.g., 23:77:0.2 v/v/v).
[\[10\]](#)

- Adjust the pH of the mobile phase to a suitable value (e.g., pH 7.0) using triethylamine.[10]
- Degas the mobile phase before use.

3. Preparation of Standard and Sample Solutions:

- Standard Solution: Accurately weigh a known amount of ceftriaxone reference standard and dissolve it in the mobile phase to a known concentration.
- Sample Solution: Prepare the ceftriaxone solution to be tested in the desired diluent and at the desired concentration. At specified time points, dilute an aliquot of the sample solution with the mobile phase to a concentration within the linear range of the assay.

4. Chromatographic Conditions:

- Column: C18 reverse-phase column
- Mobile Phase: As prepared above
- Flow Rate: 1.0 - 1.5 mL/min[10]
- Detection Wavelength: 230 nm[10]
- Injection Volume: 20 μ L
- Temperature: Ambient

5. Analysis:

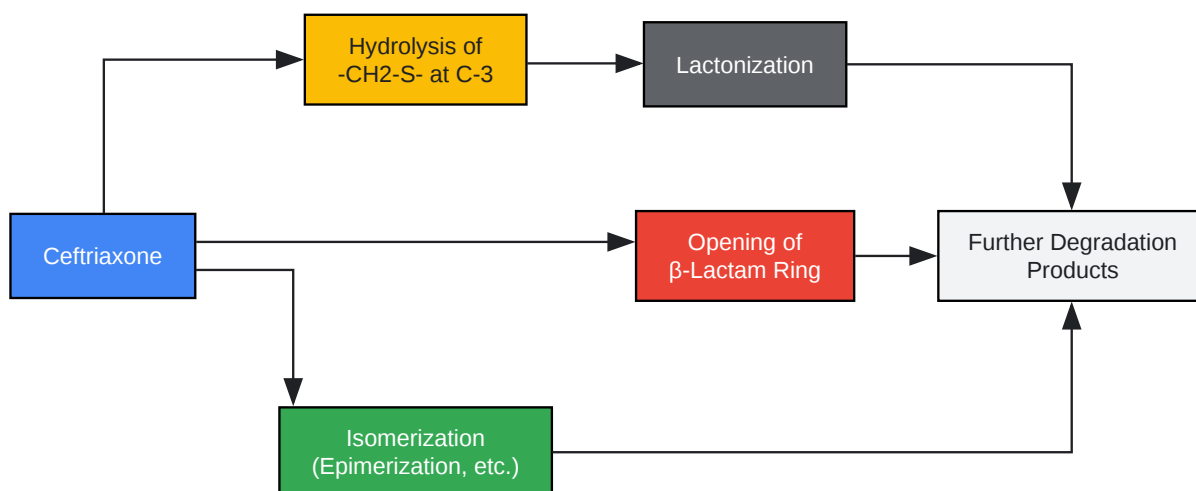
- Inject the standard solution to determine the retention time and peak area of intact ceftriaxone.
- Inject the sample solutions at various time points.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the ceftriaxone peak.

- Calculate the percentage of remaining ceftriaxone at each time point relative to the initial concentration.

Visualizations

Ceftriaxone Degradation Pathway

The degradation of ceftriaxone in aqueous solution is a complex process that can proceed through several pathways depending on the pH. The following diagram illustrates a simplified overview of the key degradation steps.

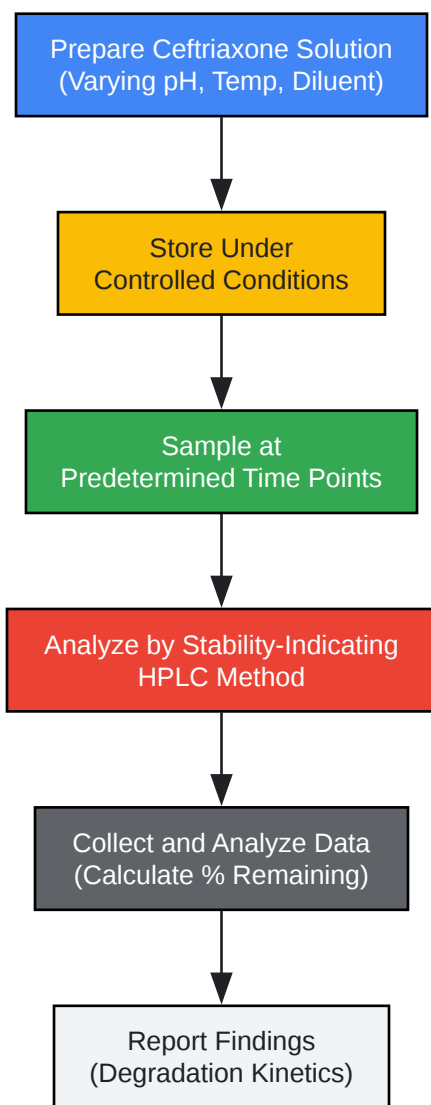


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Caption: Simplified degradation pathways of ceftriaxone in solution.

Experimental Workflow for Ceftriaxone Stability Testing

This diagram outlines the typical workflow for conducting a stability study of ceftriaxone.



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Caption: General workflow for a ceftriaxone stability study.

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